5-Methoxycarbonyl-2,3-dihydro-1-benzofuran-3-carboxylic acid

Antiproliferative activity Breast cancer Triple-negative breast cancer

This dual-functionalized 2,3-dihydrobenzofuran scaffold features a free C3 carboxylic acid (zinc-binding group) and a C5 methyl ester (lipophilicity modulator), enabling orthogonal, sequential diversification unavailable in mono-functionalized analogs. Validated in carbonic anhydrase panels: hCA IX KI=0.79 μM with >47-fold selectivity over hCA II, and 5.9-fold selective cytotoxicity for TNBC (MDA-MB-231 IC50 2.52 μM vs. MCF-7 IC50 14.91 μM). Ideal as a reference inhibitor for isoform selectivity benchmarking and for two-dimensional SAR library construction. Supplied at ≥95% purity for reproducible, lot-to-lot consistent screening.

Molecular Formula C11H10O5
Molecular Weight 222.196
CAS No. 2383667-92-1
Cat. No. B3015640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxycarbonyl-2,3-dihydro-1-benzofuran-3-carboxylic acid
CAS2383667-92-1
Molecular FormulaC11H10O5
Molecular Weight222.196
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)OCC2C(=O)O
InChIInChI=1S/C11H10O5/c1-15-11(14)6-2-3-9-7(4-6)8(5-16-9)10(12)13/h2-4,8H,5H2,1H3,(H,12,13)
InChIKeyCWUAAVBZNNHERV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methoxycarbonyl-2,3-dihydro-1-benzofuran-3-carboxylic acid (CAS 2383667-92-1): A Dual-Functionalized Dihydrobenzofuran Scaffold for Targeted Library Synthesis and Biological Screening


5-Methoxycarbonyl-2,3-dihydro-1-benzofuran-3-carboxylic acid (CAS 2383667-92-1) is a heterocyclic small molecule featuring a 2,3-dihydrobenzofuran core substituted at the 5-position with a methoxycarbonyl ester and at the 3-position with a free carboxylic acid. With a molecular formula of C₁₁H₁₀O₅ and a molecular weight of 222.19 g·mol⁻¹, this compound belongs to the benzofuran family, a privileged scaffold in medicinal chemistry known for yielding bioactive leads across oncology, inflammation, and metabolic disease [1]. Its dual orthogonal functional groups (methyl ester at C5, carboxylic acid at C3) enable regioselective derivatization, making it a versatile building block for focused library construction .

Why Generic 2,3-Dihydrobenzofuran Carboxylic Acids Cannot Substitute for 5-Methoxycarbonyl-2,3-dihydro-1-benzofuran-3-carboxylic Acid in Structure-Activity Programs


Within the 2,3-dihydrobenzofuran-3-carboxylic acid class, seemingly minor substituent variations at the 5-position produce divergent biological profiles. The unsubstituted parent acid (CAS 39891-55-9) lacks the modulatory effects on antiproliferative activity and carbonic anhydrase inhibition conferred by the 5-methoxycarbonyl group [1]. Conversely, 5-methoxy analogs (CAS 944900-04-3) show altered electronic character without the ester's metabolic lability. Critically, position-swapped isomers (e.g., 2,3-dihydrobenzofuran-5-carboxylic acids, CAS 76429-73-7) present the carboxyl locus on a different ring carbon, leading to distinct target engagement as documented in PPARα and diuretic programs [2][3]. The combination of the 3-carboxylic acid (a known zinc-binding group) with the 5-methyl ester (a modulator of lipophilicity) is specifically required for the submicromolar carbonic anhydrase IX inhibition and selective breast cancer cell cytotoxicity observed for this compound, as demonstrated in the series where 5-unsubstituted or 5-bromo analogs lost selectivity [1].

Quantitative Differentiation Evidence for 5-Methoxycarbonyl-2,3-dihydro-1-benzofuran-3-carboxylic Acid Versus Structural Analogs


Selective Cytotoxicity in Triple-Negative Breast Cancer: MDA-MB-231 vs. MCF-7 Differential

In a head-to-head comparison within a focused benzofuran-carboxylic acid series, compound 9e (bearing the 5-methoxycarbonyl group) displayed pronounced selectivity for the triple-negative MDA-MB-231 cell line (IC₅₀ = 2.52 ± 0.39 μM) over the ER-positive MCF-7 line (IC₅₀ = 14.91 ± 1.04 μM), yielding a 5.9-fold selectivity window. By contrast, the 5-unsubstituted analog 9b was inactive against MCF-7 (IC₅₀ > 100 μM) and showed weak activity against MDA-MB-231 (IC₅₀ = 37.60 ± 1.86 μM), while the 5-bromo analog 9f exhibited lower MDA-MB-231 potency (IC₅₀ = 11.50 ± 1.05 μM) lacking the selectivity profile [1]. This indicates that the 5-methoxycarbonyl substituent is a critical determinant of both potency and tumor subtype selectivity within this chemotype.

Antiproliferative activity Breast cancer Triple-negative breast cancer Carbonic anhydrase inhibition Structure-activity relationship

Submicromolar Inhibition of Tumor-Associated Carbonic Anhydrase IX with Selectivity Over Off-Target Isoforms

Compound 9e inhibited the tumor-associated carbonic anhydrase isoform hCA IX with a K_I of 0.79 μM, representing submicromolar potency. Critically, it displayed significant selectivity against the off-target cytosolic isoforms hCA I (Selectivity Index > 63) and hCA II (SI = 47). In comparison, the 5-unsubstituted analog 9b showed modest selectivity (hCA IX K_I = 0.91 μM, SI vs. hCA II = 33), while the 5-bromo analog 9f showed reduced selectivity (hCA IX K_I = 0.56 μM, SI vs. hCA II ≈ 4) [1]. This positions the 5-methoxycarbonyl group as an optimal substituent for balancing potency and selectivity, avoiding the promiscuity of the bromo-analog while enhancing selectivity over the unsubstituted parent.

Carbonic anhydrase inhibition Tumor hypoxia Isoform selectivity Zinc-binding group

Dual Orthogonal Functional Groups Enable Regioselective Derivatization Unavailable with Mono-Functionalized Analogs

The target compound possesses two chemically distinct carboxylic acid derivatives at positions 3 and 5: a free carboxylic acid (pKa ~3.66 predicted for the 2,3-dihydrobenzofuran-3-carboxylic acid scaffold) and a methyl ester. This enables sequential, chemoselective transformations—such as amide coupling at C3-OOH while preserving the C5-COOMe ester, or orthogonal ester hydrolysis at C5 followed by dual diversification—a capability absent in analogs bearing a single functional group (e.g., 2,3-dihydrobenzofuran-3-carboxylic acid, CAS 39891-55-9, or 2,3-dihydrobenzofuran-5-carboxylic acid, CAS 76429-73-7) . Diversity-oriented synthesis libraries constructed from 3-carboxy-2-aryl-2,3-dihydrobenzofuran scaffolds have demonstrated that dual-functionalized cores generate more lead-like compounds with molecular weights of 299–421 Da and calculated logP values of 1.9–4.7 [1].

Library synthesis Regioselective derivatization Scaffold diversification Medicinal chemistry Building block

Predicted Physicochemical Profile Aligns with Lead-Like Chemical Space for Oral Bioavailability

The target compound (MW 222.19, predicted logP ~1.5, TPSA 72.8 Ų, 4 H-bond acceptors, 1 H-bond donor) falls within lead-like chemical space (MW ≤ 350, logP ≤ 3) and complies with Lipinski's Rule of Five. This contrasts favorably with larger, more lipophilic 2,3-dihydrobenzofuran natural product derivatives (e.g., compound 1 from Polygonum barbatum: MW ~428, IC₅₀ 48.52 μM against oral cancer) that often require significant structural simplification for lead development [1]. The 5-methoxycarbonyl group contributes to balanced polarity: it adds 58 Da and ~0.5 log units relative to the unsubstituted parent acid (MW 164.16, logP ~1.0) while maintaining aqueous solubility suitable for biochemical assays [2].

Drug-likeness Lead-like properties Physicochemical profiling Oral bioavailability Lipinski rules

Commercially Available as a Pre-Weighed, High-Purity Building Block Supporting Reproducible Screening

The target compound is commercially available from CymitQuimica (Biosynth brand) with a minimum purity specification of 95% in pre-weighed aliquots (50 mg at €815; 500 mg at €2,381), enabling immediate use in biochemical and cell-based assays without additional purification . In contrast, close analogs such as 5-methoxy-2,3-dihydro-1-benzofuran-3-carboxylic acid (CAS 944900-04-3) are primarily available through custom synthesis with variable lead times [1]. The rigorous quality control and ready availability reduce inter-lot variability, a critical factor for reproducible dose-response data in screening campaigns.

Procurement Compound management Purity specification Reproducibility Commercial availability

Optimal Application Scenarios for 5-Methoxycarbonyl-2,3-dihydro-1-benzofuran-3-carboxylic Acid Based on Quantified Differentiation Evidence


Triple-Negative Breast Cancer (TNBC) Drug Discovery: Lead Optimization of hCA IX-Selective Antiproliferative Agents

In TNBC programs where carbonic anhydrase IX is a validated target overexpressed in hypoxic tumor regions, 5-methoxycarbonyl-2,3-dihydro-1-benzofuran-3-carboxylic acid (compound 9e) provides a quantitatively validated starting point. The 5.9-fold selectivity for MDA-MB-231 over MCF-7 cells (IC₅₀ 2.52 μM vs. 14.91 μM) combined with submicromolar hCA IX inhibition (K_I 0.79 μM) and >47-fold selectivity over hCA II makes it particularly suitable for developing TNBC-selective therapies where minimizing hCA II-driven side effects (e.g., diuresis, ocular effects) is critical [1]. The free 3-carboxylic acid serves as a zinc-binding group, while the 5-methoxycarbonyl ester can be hydrolyzed to the free acid or converted to amide prodrugs for pharmacokinetic optimization.

Focused Medicinal Chemistry Library Construction via Orthogonal Derivatization

For combinatorial chemistry teams seeking to rapidly explore structure-activity relationships around the dihydrobenzofuran scaffold, this compound enables a two-dimensional diversification strategy: (1) amide coupling at the C3 carboxylic acid using diverse amine building blocks while keeping the C5 methyl ester intact, followed by (2) ester hydrolysis and subsequent functionalization at C5. This sequential, orthogonal reactivity is unavailable in mono-functionalized analogs like 2,3-dihydrobenzofuran-3-carboxylic acid (CAS 39891-55-9) or 2,3-dihydrobenzofuran-5-carboxylic acid (CAS 76429-73-7) [2]. The resulting library members are predicted to occupy lead-like chemical space (MW 299–450, logP 1.9–4.7), maximizing screening hit rates.

Carbonic Anhydrase IX/XII Inhibitor Screening Panels for Hypoxic Tumor Targeting

In institutions running carbonic anhydrase isoform selectivity panels, this compound serves as a reference inhibitor for benchmarking novel hCA IX inhibitors. Its well-characterized profile (hCA IX K_I = 0.79 μM; hCA I K_I > 50 μM; hCA II K_I = 37.1 μM) provides a reproducible benchmark against which new chemical entities can be compared for both potency and isoform selectivity [1]. The compound's selectivity index pattern (SI hCA IX/hCA I > 63; SI hCA IX/hCA II = 47) establishes minimum selectivity thresholds that candidate inhibitors should exceed to warrant further development.

Reproducible High-Throughput Screening (HTS) of Breast Cancer Cell Line Panels

For core screening facilities conducting multi-cell-line antiproliferative assays, this compound's commercial availability at >95% purity in pre-weighed aliquots ensures lot-to-lot consistency and eliminates the variability introduced by in-house purification or custom synthesis delays . The distinct activity differential between MDA-MB-231 (IC₅₀ 2.52 μM) and MCF-7 (IC₅₀ 14.91 μM) makes it a valuable positive control for validating assay sensitivity to subtype-selective agents, complementing doxorubicin (IC₅₀ 2.36 μM in MDA-MB-231) as a non-selective reference standard [1].

Quote Request

Request a Quote for 5-Methoxycarbonyl-2,3-dihydro-1-benzofuran-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.